molecular formula C10H18N4S B6358623 1-[3-(2-Methylpropyl)-1,2,4-thiadiazol-5-yl]piperazine CAS No. 1783977-42-3

1-[3-(2-Methylpropyl)-1,2,4-thiadiazol-5-yl]piperazine

Cat. No. B6358623
CAS RN: 1783977-42-3
M. Wt: 226.34 g/mol
InChI Key: DOYQOFJCEGVUDN-UHFFFAOYSA-N
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Description

The compound “1-[3-(2-Methylpropyl)-1,2,4-thiadiazol-5-yl]piperazine” is a derivative of piperazine and thiadiazole . The 1,3,4-thiadiazole moiety has various biological activities including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and anti-microbial . Some drugs with thiadiazole scaffold, e.g., sulfamethoxazole, acetazolamide, and butazolamide produce diverse biological action .


Synthesis Analysis

The synthesis of such compounds often involves the use of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide and its aryl derivatives, or carbon disulfide . In addition, reactions of N-benzylidenebenzo-hydrazonoyl chloride with potassium ethyl xanthate, N-phenylbenzohydrazonoyl chloride with phenylisothiocyanate, or coupling of aroyldimethylsulfonium bromides with N-nitroso-N-arylacetamide have been reported .

Future Directions

The future directions for research on “1-[3-(2-Methylpropyl)-1,2,4-thiadiazol-5-yl]piperazine” could include further exploration of its biological activities, optimization of its synthesis, and investigation of its potential applications in pharmaceuticals and other industries. Further studies could also focus on the development of safer and more efficient methods for its synthesis, as well as the exploration of its potential as a lead compound in drug discovery .

properties

IUPAC Name

3-(2-methylpropyl)-5-piperazin-1-yl-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4S/c1-8(2)7-9-12-10(15-13-9)14-5-3-11-4-6-14/h8,11H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOYQOFJCEGVUDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NSC(=N1)N2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(2-Methylpropyl)-1,2,4-thiadiazol-5-yl]piperazine

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